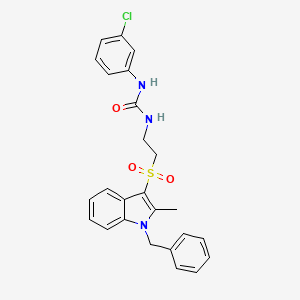

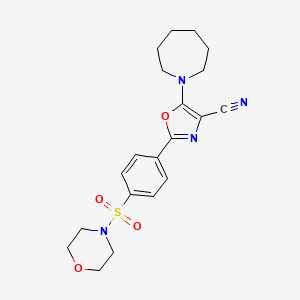

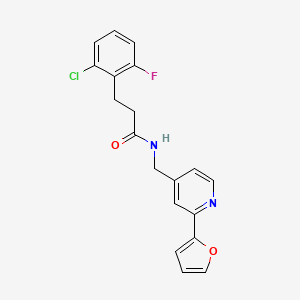

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea is a synthetic molecule that appears to be designed for potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and reactions that can be used to infer properties and synthesis strategies for the compound .

Synthesis Analysis

The synthesis of cyclic ureas, which are structurally related to the compound of interest, can be achieved through a [5 + 2] cycloaddition reaction of 2-vinylaziridines with sulfonyl isocyanates. This reaction proceeds smoothly under mild conditions and has been shown to yield various cyclic ureas in high yields. A significant solvent effect was observed, with dichloromethane (CH2Cl2) promoting the formation of seven-membered rings. This method could potentially be adapted for the synthesis of the compound , considering its sulfonyl and urea functional groups .

Molecular Structure Analysis

The molecular structure of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea would include several key features: a benzyl-protected indole, a sulfonyl group, and a urea moiety linked to a chlorophenyl ring. The indole moiety is a common structure in medicinal chemistry, often associated with a variety of biological activities. The sulfonyl group could be involved in the [5 + 2] cycloaddition reaction as mentioned in the synthesis analysis. The urea linkage to the chlorophenyl ring suggests potential for interactions with biological targets, possibly through hydrogen bonding or other non-covalent interactions.

Chemical Reactions Analysis

The compound of interest contains functional groups that are reactive in nature. The sulfonyl group could participate in cycloaddition reactions, as seen in the synthesis of related cyclic ureas . The urea moiety could also engage in hydrogen bonding, which might influence the compound's reactivity in biological systems. The chlorophenyl group could undergo nucleophilic aromatic substitution reactions under certain conditions, potentially leading to the formation of new derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea are not provided, we can infer from related compounds that it would likely exhibit solid-state properties at room temperature and may have moderate solubility in organic solvents like dichloromethane, given the presence of both polar (sulfonyl, urea) and non-polar (benzyl, chlorophenyl) groups. The compound's stability, melting point, and solubility would be influenced by its molecular structure, particularly the interactions between the sulfonyl and urea groups and the overall molecular conformation.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Material Science

Urea derivatives have been extensively studied for their role in chemical synthesis and the development of new materials. For instance, cyclodextrin complexation with certain stilbene derivatives linked through urea bonds has shown potential in the self-assembly of molecular devices. These complexes demonstrate interesting photophysical properties, which could be leveraged in the development of optical storage devices or sensors (Lock et al., 2004). Furthermore, the formation of benzo[b]thiophene derivatives through reactions involving urea and thiourea indicates the versatility of urea derivatives in synthesizing complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals (Maisuradze et al., 2013).

Environmental Applications

Research on urea derivatives also extends to environmental applications, particularly in the degradation of persistent organic pollutants. For example, the degradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Aspergillus niger, demonstrates the potential of using urea derivative compounds in bioremediation strategies. This fungus can degrade the herbicide into less harmful metabolites, highlighting an ecological approach to managing chemical pollutants (Sharma et al., 2012).

Propiedades

IUPAC Name |

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(3-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24ClN3O3S/c1-18-24(22-12-5-6-13-23(22)29(18)17-19-8-3-2-4-9-19)33(31,32)15-14-27-25(30)28-21-11-7-10-20(26)16-21/h2-13,16H,14-15,17H2,1H3,(H2,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPSETOOCQLGIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-chlorophenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2508224.png)

![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508225.png)

![4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-methyloxolan-2-one](/img/structure/B2508226.png)

![ethyl 2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2508228.png)

![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)

![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)